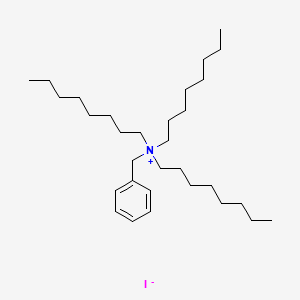
N-Benzyl-N,N-dioctyloctan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dioctyloctan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C31H58IN. This compound is known for its surfactant properties and is used in various industrial and scientific applications. It is characterized by a benzyl group attached to a nitrogen atom, which is further bonded to two octyl groups and an octan-1-aminium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dioctyloctan-1-aminium iodide typically involves the quaternization of N,N-dioctyloctan-1-amine with benzyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dioctyloctan-1-amine+benzyl iodide→N-Benzyl-N,N-dioctyloctan-1-aminium iodide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dioctyloctan-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of N-Benzyl-N,N-dioctyloctan-1-aminium chloride, bromide, or hydroxide.
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of N,N-dioctyloctan-1-amine.
Scientific Research Applications
N-Benzyl-N,N-dioctyloctan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the preparation of biological samples for electron microscopy due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dioctyloctan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid membranes. This property is exploited in its use as a disinfectant and in drug delivery systems where it helps to solubilize hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
- N,N-Dioctyloctan-1-amine
Uniqueness
N-Benzyl-N,N-dioctyloctan-1-aminium iodide is unique due to its specific combination of a benzyl group and long alkyl chains, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it particularly effective in applications requiring phase transfer catalysis and micelle formation.
Properties
CAS No. |
88054-87-9 |
|---|---|
Molecular Formula |
C31H58IN |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
benzyl(trioctyl)azanium;iodide |
InChI |
InChI=1S/C31H58N.HI/c1-4-7-10-13-16-22-27-32(28-23-17-14-11-8-5-2,29-24-18-15-12-9-6-3)30-31-25-20-19-21-26-31;/h19-21,25-26H,4-18,22-24,27-30H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LFTVSYABFXSFAL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CC1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


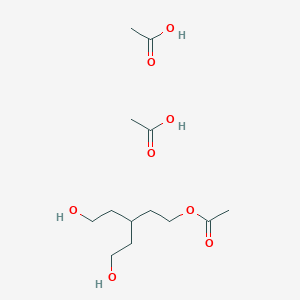
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
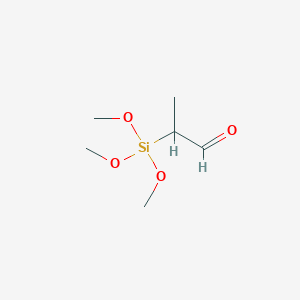
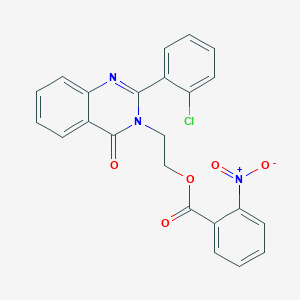
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
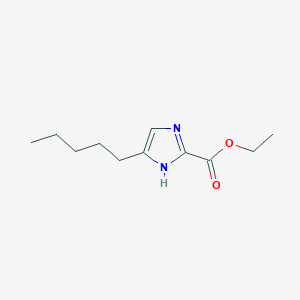
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
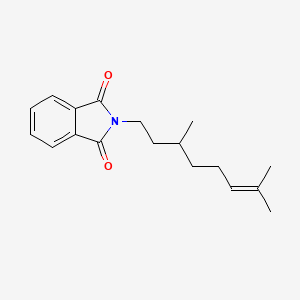
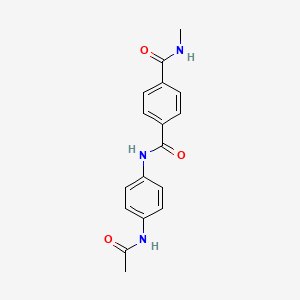
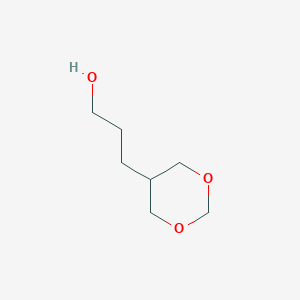
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)
